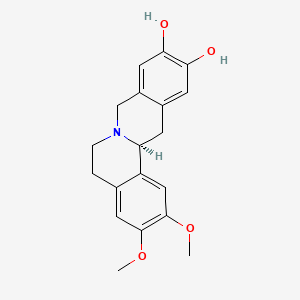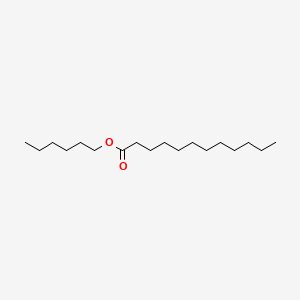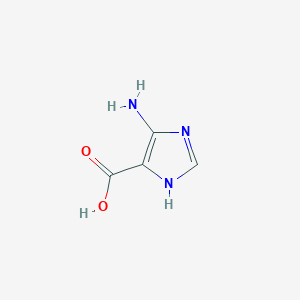
(5-Bromopyridin-3-yl)(4-(pyrrolidin-1-yl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Antibacterial Activity
A study by Bogdanowicz et al. (2013) explored the synthesis of cyanopyridine derivatives, including compounds structurally related to (5-Bromopyridin-3-yl)(4-(pyrrolidin-1-yl)piperidin-1-yl)methanone. These compounds were evaluated for their antimicrobial activity against various bacteria, with some showing promising results (Bogdanowicz et al., 2013).
Challenges in Synthesis
Zhang et al. (2020) reported on the synthesis of heterocycles containing both piperidine and pyridine rings, addressing the challenges in efficiently synthesizing these compounds. Their research provides insights into the synthesis process of related compounds (Zhang et al., 2020).
Novel Method for Synthesis
Smaliy et al. (2011) proposed a novel method for synthesizing compounds like 3-(Pyrrolidin-1-yl)piperidine, which are significant in medicinal chemistry and could be structurally related to the compound (Smaliy et al., 2011).
Arylation of Azoles
Shevchuk et al. (2012) developed a method for preparing 3- and 4-(1H-azol-1-yl)piperidines by arylation of azoles with bromopyridines, relevant to the synthesis of compounds like (5-Bromopyridin-3-yl)(4-(pyrrolidin-1-yl)piperidin-1-yl)methanone (Shevchuk et al., 2012).
Pharmacological Evaluation
Tsuno et al. (2017) evaluated novel methanone derivatives, including compounds similar to (5-Bromopyridin-3-yl)(4-(pyrrolidin-1-yl)piperidin-1-yl)methanone, as TRPV4 antagonists for pain treatment (Tsuno et al., 2017).
Metabolism and Excretion Studies
Sharma et al. (2012) examined the disposition of a dipeptidyl peptidase IV inhibitor, structurally similar to the compound , in various species. This study provides insights into the metabolism and excretion pathways of such compounds (Sharma et al., 2012).
Antimicrobial Activity of Derivatives
Mallesha and Mohana (2014) synthesized methanone oxime derivatives and evaluated their antimicrobial activities, relevant to the study of similar compounds (Mallesha & Mohana, 2014).
properties
CAS RN |
314241-44-5 |
|---|---|
Product Name |
(5-Bromopyridin-3-yl)(4-(pyrrolidin-1-yl)piperidin-1-yl)methanone |
Molecular Formula |
C15H20BrN3O |
Molecular Weight |
338.2428 |
IUPAC Name |
(5-bromopyridin-3-yl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C15H20BrN3O/c16-13-9-12(10-17-11-13)15(20)19-7-3-14(4-8-19)18-5-1-2-6-18/h9-11,14H,1-8H2 |
InChI Key |
CQERVFFAOOUFEQ-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2CCN(CC2)C(=O)C3=CC(=CN=C3)Br |
Appearance |
Pale orange-yellow solid |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
UNC669, UNC 669, UNC-669 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



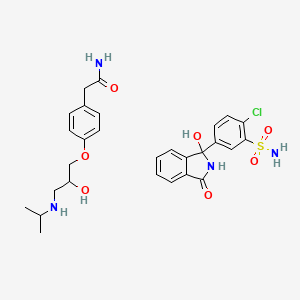
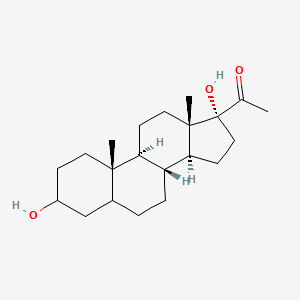
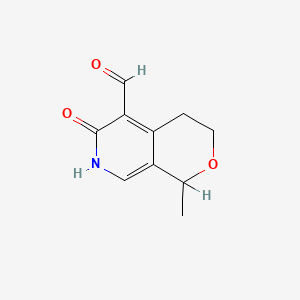
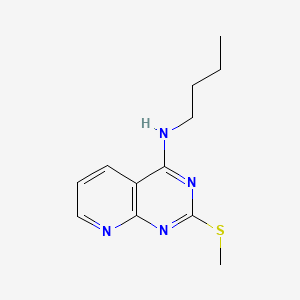
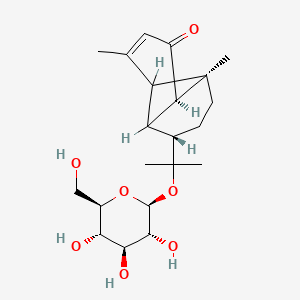

![1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(2-methylbutan-2-ylamino)ethanol](/img/structure/B1194845.png)
